Potassium trifluoro(propyl)boranuide

CAS No.: 897067-94-6

Cat. No.: VC2707018

Molecular Formula: C3H7BF3K

Molecular Weight: 149.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897067-94-6 |

|---|---|

| Molecular Formula | C3H7BF3K |

| Molecular Weight | 149.99 g/mol |

| IUPAC Name | potassium;trifluoro(propyl)boranuide |

| Standard InChI | InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 |

| Standard InChI Key | UICGOEGLXMDRPY-UHFFFAOYSA-N |

| SMILES | [B-](CCC)(F)(F)F.[K+] |

| Canonical SMILES | [B-](CCC)(F)(F)F.[K+] |

Introduction

Chemical Identity and Properties

Potassium trifluoro(propyl)boranuide is an organometallic compound with the molecular formula C3H7BF3K and a molecular weight of 149.99 g/mol. Its CAS registry number is 897067-94-6, providing a unique identifier for this chemical entity in scientific literature and commercial databases .

| Storage Parameter | Recommended Condition |

|---|---|

| Temperature | 2-8°C |

| Container | Sealed storage |

| Special considerations | Away from moisture |

| Stock solution stability at -80°C | Up to 6 months |

| Stock solution stability at -20°C | Up to 1 month |

These storage conditions highlight the compound's sensitivity to environmental factors, particularly moisture and temperature variations .

Structural Characteristics and Classification

Molecular Structure

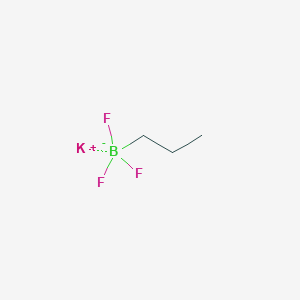

As a potassium trifluoroborate, this compound features a central boron atom bonded to three fluorine atoms and one propyl group. The tetrahedral geometry around boron contributes to its stability, while the potassium counterion balances the negative charge of the boranuide moiety.

Classification Within Organoboron Chemistry

Potassium trifluoro(propyl)boranuide belongs to the family of organotrifluoroborates, which have emerged as valuable alternatives to boronic acids and boranes in organic synthesis . The tetracoordinate nature effectively masks the inherent reactivity of the carbon-boron bond, creating a protected form that can withstand various synthetic transformations until its reactivity is deliberately unveiled under specific conditions .

Preparation and Synthesis

Stock Solution Preparation

For research applications, precise stock solution preparation is essential. The following table provides guidance for preparing solutions of various concentrations:

| Concentration | Stock Solution Volume for Different Quantities |

|---|---|

| 1 mg | |

| 1 mM | 6.6671 mL |

| 5 mM | 1.3334 mL |

| 10 mM | 0.6667 mL |

This standardized approach enables consistent concentration preparation for experimental protocols .

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of potassium trifluoro(propyl)boranuide likely lies in Suzuki-Miyaura cross-coupling reactions, which represent one of the most powerful methods for carbon-carbon bond formation in organic synthesis . The general utility of potassium trifluoroborates in these reactions stems from several advantages:

-

Higher stability compared to boronic acids during reaction conditions.

-

Resistance to protodeboronation, a common side reaction that can diminish yields.

-

Slow release of the active boronic acid species in situ, maintaining a low concentration of the reactive species throughout the reaction .

Alkyl Transfer Applications

| Exposure Route | Recommended Action |

|---|---|

| Inhalation | Remove to fresh air; seek medical attention for severe cases |

| Skin contact | Wash with copious amounts of water for at least 15 minutes; remove contaminated clothing |

| Eye contact | Flush with plenty of water for at least 15 minutes; remove contact lenses if present |

| Ingestion | Rinse mouth with water for at least 15 minutes; seek medical attention |

These procedures align with standard chemical safety protocols for research laboratories .

Fire and Reactivity Hazards

In case of fire, dry sand, dry chemical, or alcohol-resistant foam are recommended extinguishing media. The compound may produce carbon monoxide and hydrogen fluoride when exposed to fire conditions, necessitating self-contained breathing apparatus for firefighting personnel .

Research Context and Future Directions

Comparative Advantages

The advantages of potassium trifluoro(propyl)boranuide over other propylating agents include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume